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molecular formula C16H11F2NO B7887308 1-(2,5-Difluorobenzyl)indole-3-carbaldehyde

1-(2,5-Difluorobenzyl)indole-3-carbaldehyde

Cat. No. B7887308
M. Wt: 271.26 g/mol
InChI Key: ITZHXFRFOSEFFS-UHFFFAOYSA-N
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Patent
US05811439

Procedure details

The same procedures used in Example 1 were repeated except for using 3.06 g of 2,5-difluorobenzyl bromide and 2.00 g of indole-3-carbaldehyde as a starting material to give 3.46 g of 1-(2,5-difluorobenzyl)indole-3-carbaldehyde as pale yellow crystals. The yield thereof was found to be 93%.
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[CH2:4]Br.[NH:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13]([CH:20]=[O:21])=[CH:12]1>>[F:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[CH2:4][N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13]([CH:20]=[O:21])=[CH:12]1

Inputs

Step One
Name
Quantity
3.06 g
Type
reactant
Smiles
FC1=C(CBr)C=C(C=C1)F
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CN2C=C(C3=CC=CC=C23)C=O)C=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.46 g
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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